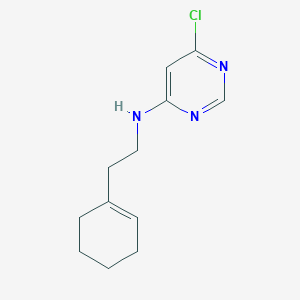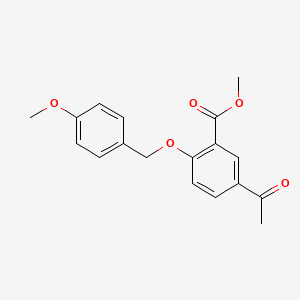
4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
The compound “4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole” is a type of organic compound. It likely contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for “4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole” were not found, similar compounds have been synthesized using various methods. For instance, a domino protocol was used for the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones from 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Applications De Recherche Scientifique
Pharmaceutical Development
The introduction of fluorine atoms into organic molecules is a common strategy in pharmaceutical development. The difluoromethyl group in the compound can significantly impact the biological activity of pharmaceuticals. It can enhance the stability, selectivity, and potency of drug candidates .
Agrochemical Design
Fluorinated compounds like 4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole are often used in the design of agrochemicals. The difluoromethyl group can improve the metabolic stability and bioavailability of agrochemicals, leading to more effective pest control solutions .
Material Science
In material science, the incorporation of fluorinated moieties can alter the properties of materials, such as increasing resistance to solvents and thermal stability. This compound could be used to synthesize materials with specific desired properties .
Synthetic Organic Chemistry
The compound serves as a building block in synthetic organic chemistry. It can be used to introduce difluoromethyl groups into more complex molecules, which is a valuable transformation in synthetic design .
Medicinal Chemistry
In medicinal chemistry, the difluoromethyl group is known for its ability to mimic the lipophilicity and electronic properties of the trifluoromethyl group, making it useful in the rational design of enzyme inhibitors and receptor ligands .
Catalysis
The compound can act as a ligand in catalysis, potentially influencing the outcome of catalytic reactions. Its unique structure could provide selectivity and efficiency in various catalytic processes .
Propriétés
IUPAC Name |
4-benzylsulfanyl-5-(difluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2S/c12-11(13)10-9(6-14-15-10)16-7-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVFLPIHERYKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=C(NN=C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzylsulfanyl)-3-(difluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)












![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)